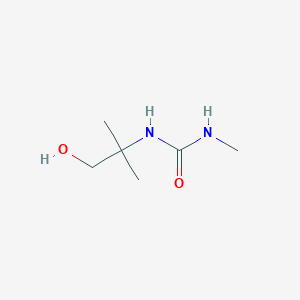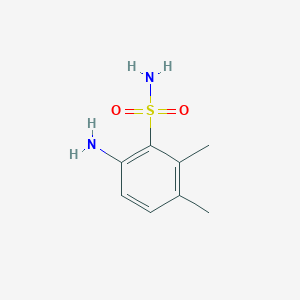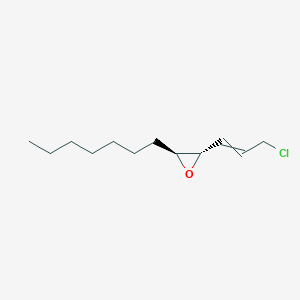
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N'-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in drug delivery systems, polymer synthesis, and catalysis.
Métodos De Preparación
The synthesis of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for metal-catalyzed reactions, facilitating the formation of cyclometallated complexes via chelation-assistance . This interaction can lead to the activation of inert C-H bonds, enabling the functionalization of complex molecules.
Comparación Con Compuestos Similares
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- can be compared with other similar compounds, such as:
N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea: This compound has a similar structure but with an adamantyl group, which may impart different chemical and physical properties.
N-Cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea: This compound contains a cyclohexyl group, which can affect its reactivity and applications.
The uniqueness of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- lies in its specific structure, which allows for unique interactions and applications in various fields.
Propiedades
Número CAS |
885024-85-1 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
1-(1-hydroxy-2-methylpropan-2-yl)-3-methylurea |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,4-9)8-5(10)7-3/h9H,4H2,1-3H3,(H2,7,8,10) |
Clave InChI |
SMEJDOFWKJVFCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-3-ylindole-3-carboxamide](/img/structure/B12596072.png)
![1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-](/img/structure/B12596076.png)




![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)

![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)


![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)

